molecular formula C10H18OS B14472059 2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one CAS No. 68506-06-9

2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one

Cat. No.: B14472059
CAS No.: 68506-06-9
M. Wt: 186.32 g/mol
InChI Key: MMUMIXGVJXJLHH-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one is an organic compound with a unique structure characterized by the presence of four methyl groups and a sulfanylidene group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one typically involves the reaction of 2,2,5,5-tetramethylhexan-3-one with sulfur-containing reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in

Properties

CAS No.

68506-06-9

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

2,2,5,5-tetramethyl-4-sulfanylidenehexan-3-one

InChI

InChI=1S/C10H18OS/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3

InChI Key

MMUMIXGVJXJLHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=S)C(C)(C)C

Origin of Product

United States

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